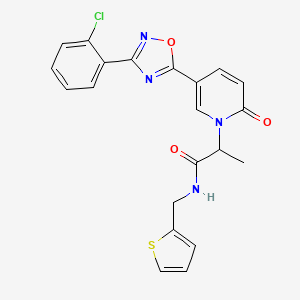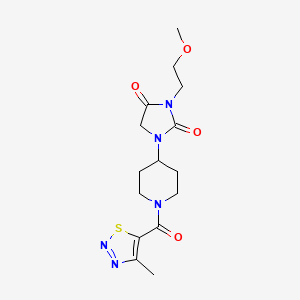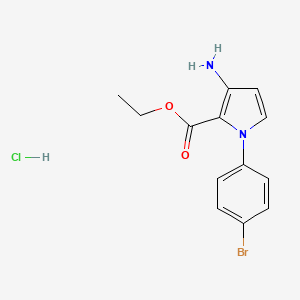
N'-(5-Cyano-1-methylimidazol-4-yl)-N,N-dimethylethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-(5-Cyano-1-methylimidazol-4-yl)-N,N-dimethylethanimidamide, commonly known as CMI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CMI belongs to the class of imidazole-based compounds and has been studied for its ability to modulate various biological processes.
Scientific Research Applications
DNA Interaction and Cellular Applications
- DNA Minor Groove Binders : Hoechst 33258 and its analogues, including structurally related compounds, demonstrate strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. These compounds are utilized in fluorescent DNA staining, chromosome analysis, and as a model system to study DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Industrial and Environmental Applications
- Ionic Liquids : The ionic liquid 1-ethyl-3-methylimidazolium acetate demonstrates the potential to dissolve various biopolymers like cellulose and chitin, marking it as an attractive candidate for industrial applications. However, comprehensive toxicity information is required to assess its safety for large-scale utilization (Ostadjoo et al., 2018).
Agricultural and Veterinary Medicine
- Benzimidazole Fungicides : Benzimidazoles, including related compounds, act as fungicides and anthelmintic drugs in agriculture and veterinary medicine. They inhibit microtubule assembly by binding to tubulin, offering a starting point for rational drug design and insight into their biological impact (Davidse, 1986).
Food Safety and Pharmacology
- Food-derived Heterocyclic Amines : Research on food-derived heterocyclic amines, like PhIP, found in cooked meats, highlights their carcinogenic potential. Understanding the molecular mechanisms of these compounds can inform dietary guidelines and cancer prevention strategies (Snyderwine, 1994).
Electrochemical and Energy Storage Technologies
- Electrochemical Surface Finishing : Room-temperature haloaluminate ionic liquids and mixtures, including related imidazolium compounds, are advancing electrochemical technology for applications in electroplating and energy storage, reflecting ongoing research in materials science (Tsuda, Stafford, & Hussey, 2017).
properties
IUPAC Name |
N'-(5-cyano-1-methylimidazol-4-yl)-N,N-dimethylethanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-7(13(2)3)12-9-8(5-10)14(4)6-11-9/h6H,1-4H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYMUEQWDXYEFR-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=C(N(C=N1)C)C#N)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\C1=C(N(C=N1)C)C#N)/N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-difluorobenzamide](/img/structure/B2772599.png)


![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2772607.png)
![(3-Chloro-4-methylphenyl){2-[(2-morpholin-4-ylethyl)amino]pteridin-4-yl}amine](/img/structure/B2772608.png)
![2-[1-(2-Methylphenyl)pyrrolidin-2-yl]propan-2-amine](/img/structure/B2772609.png)

![N',N'-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine](/img/structure/B2772615.png)





